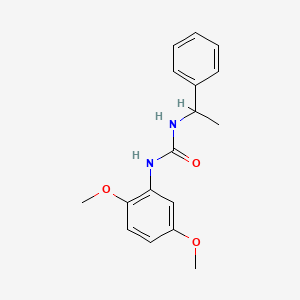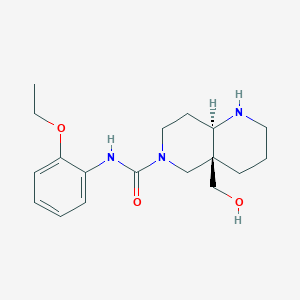![molecular formula C13H14N2OS B5419332 N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B5419332.png)
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a thiazole derivative that has been synthesized using various methods. It has been found to exhibit potent biological activities and has been extensively studied for its potential use in various applications.
作用机制
The mechanism of action of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide is not fully understood. However, it has been suggested that the compound exerts its biological activities by interfering with various cellular processes, such as DNA replication, protein synthesis, and cell signaling pathways. It has also been suggested that the compound may interact with specific cellular targets, such as enzymes and receptors, leading to the inhibition or activation of their functions.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells, leading to their death. Moreover, it has been found to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential use in the treatment of various inflammatory and oxidative stress-related disorders.
实验室实验的优点和局限性
The use of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide in lab experiments has several advantages and limitations. One of the advantages is its potent biological activities, which make it a potential candidate for the development of new drugs and therapies. Moreover, its relatively simple synthesis method and low cost make it an attractive compound for scientific research. However, one of the limitations is its potential toxicity, which requires careful handling and testing. Moreover, its mechanism of action is not fully understood, which may limit its potential use in certain applications.
未来方向
There are several future directions for the scientific research of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide. One of the directions is the further investigation of its mechanism of action, which may lead to the discovery of new cellular targets and pathways. Moreover, the compound's potential use in cancer therapy and the treatment of inflammatory and oxidative stress-related disorders requires further study. Additionally, the development of new synthesis methods and the optimization of existing ones may lead to the production of higher yields and purity of the compound.
合成方法
The synthesis of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-mercapto-4-methylthiazole with 4-methylbenzylchloride, followed by the reaction of the resulting intermediate with acetamide. Other methods involve the use of different starting materials and reagents, resulting in different yields and purity of the final product.
科学研究应用
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit potent antimicrobial, antifungal, and antiviral activities. It has also been studied for its potential use in cancer therapy, as it has been found to induce apoptosis in cancer cells. Moreover, it has been found to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
属性
IUPAC Name |
N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9-3-5-11(6-4-9)13-15-12(8-17-13)7-14-10(2)16/h3-6,8H,7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLOITBMQHZYLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B5419255.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-hydroxyethyl)-3-piperidinecarboxamide](/img/structure/B5419258.png)

![7-acetyl-6-(4-ethoxy-3-methylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5419264.png)

![N-cyclohexyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5419278.png)
![4-(4-ethyl-1H-pyrazol-5-yl)-1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperidine](/img/structure/B5419289.png)

![(1R*,2R*,6S*,7S*)-4-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5419306.png)
![2-methoxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-methylpropanamide](/img/structure/B5419308.png)
![5-nitro-6-[2-(2-oxo-2H-chromen-3-yl)vinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5419312.png)
![2-ethyl-6-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5419320.png)
![6-(3,5-dimethoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5419322.png)
![N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}cyclohexanecarboxamide](/img/structure/B5419326.png)